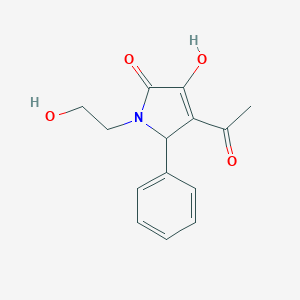
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as HPPH, is a synthetic compound that has been studied for its potential applications in cancer treatment. HPPH belongs to the class of compounds known as porphyrins, which are organic molecules that play a critical role in biological processes such as photosynthesis and oxygen transport in the blood. In recent years, researchers have been investigating the potential of HPPH as a photosensitizer for use in photodynamic therapy (PDT) for cancer treatment.
Mécanisme D'action
The mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in PDT involves the activation of the photosensitizer by light to produce ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. The ROS generated by 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can selectively kill cancer cells while sparing normal cells, making it a potentially effective treatment for cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in PDT depend on a variety of factors, including the dose of the photosensitizer, the wavelength and intensity of the light used to activate it, and the type of cancer being treated. 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in PDT is its high selectivity for cancer cells, which can minimize damage to normal tissues. Additionally, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a relatively long half-life in the body, which allows for effective accumulation in tumors. However, one limitation of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in PDT is its limited solubility in water, which can make it difficult to administer in clinical settings.
Orientations Futures
Future research on 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one could focus on improving its solubility and developing more effective delivery methods to improve its clinical utility. Additionally, researchers could investigate the potential of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Finally, further studies could explore the use of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in other applications beyond cancer treatment, such as in the treatment of infectious diseases or as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate to form the corresponding dienone. The dienone is then reacted with benzaldehyde to form the desired product, which is subsequently hydrolyzed to produce 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizing agent, such as 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, which is activated by light to produce reactive oxygen species (ROS) that can selectively kill cancer cells. 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be effective in treating a variety of cancers, including head and neck cancer, lung cancer, and prostate cancer.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H15NO4/c1-9(17)11-12(10-5-3-2-4-6-10)15(7-8-16)14(19)13(11)18/h2-6,12,16,18H,7-8H2,1H3 |
Clé InChI |
LUWSFMQKSQKYTF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCO)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCO)O |
Solubilité |
39.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B230169.png)
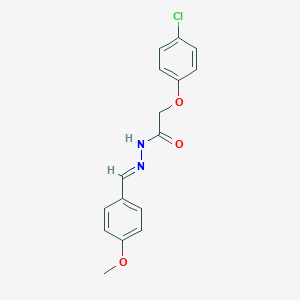

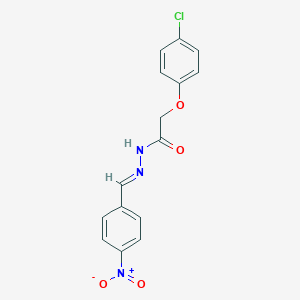
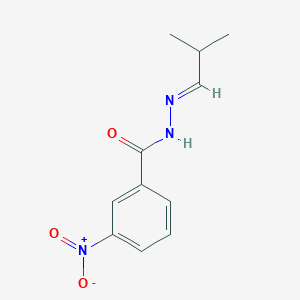
![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
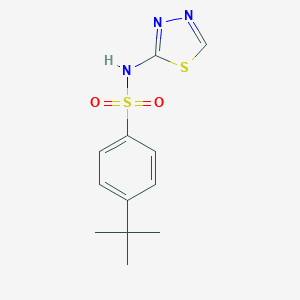
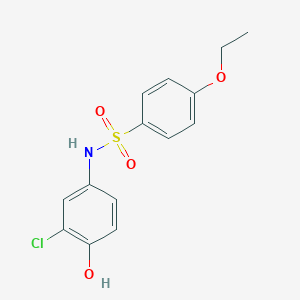
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
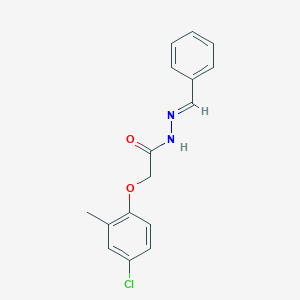
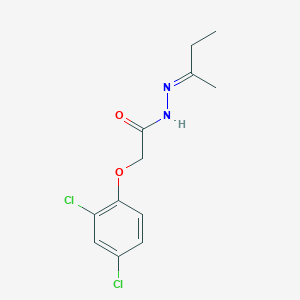
![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)